molecular formula C15H22N6O3S B11140991 1',3',5'-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1'{H},2{H}-3,4'-bipyrazole

1',3',5'-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1'{H},2{H}-3,4'-bipyrazole

Cat. No.: B11140991
M. Wt: 366.4 g/mol
InChI Key: OTDXVRLCCVPZFN-UHFFFAOYSA-N
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Description

1’,3’,5’-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1’{H},2{H}-3,4’-bipyrazole is a complex organic compound that features a bipyrazole core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’,5’-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1’{H},2{H}-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of the methylsulfonyl piperazine group. Common reagents used in these reactions include pyrazole derivatives, methylsulfonyl chloride, and piperazine. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1’,3’,5’-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1’{H},2{H}-3,4’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1’,3’,5’-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1’{H},2{H}-3,4’-bipyrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1’,3’,5’-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1’{H},2{H}-3,4’-bipyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’,3’,5’-trimethyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1’{H},2{H}-3,4’-bipyrazole is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C15H22N6O3S

Molecular Weight

366.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C15H22N6O3S/c1-10-14(11(2)19(3)18-10)12-9-13(17-16-12)15(22)20-5-7-21(8-6-20)25(4,23)24/h9H,5-8H2,1-4H3,(H,16,17)

InChI Key

OTDXVRLCCVPZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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